molecular formula C9H15N3 B13254223 [(5-Methylpyrimidin-2-yl)methyl](propan-2-yl)amine

[(5-Methylpyrimidin-2-yl)methyl](propan-2-yl)amine

Cat. No.: B13254223
M. Wt: 165.24 g/mol
InChI Key: GPJISNUJMQIKKP-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-2-yl)methylamine is a chemical compound with the molecular formula C9H15N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyrimidin-2-yl)methylamine typically involves the reaction of 5-methylpyrimidine-2-carbaldehyde with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of (5-Methylpyrimidin-2-yl)methylamine may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The purification process may also be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyrimidin-2-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

(5-Methylpyrimidin-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methylpyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, pyrimidine derivatives are known to inhibit certain enzymes involved in DNA synthesis, which can result in antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylpyrimidin-2-yl)methylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl and isopropyl groups may enhance its stability and reactivity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-[(5-methylpyrimidin-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C9H15N3/c1-7(2)10-6-9-11-4-8(3)5-12-9/h4-5,7,10H,6H2,1-3H3

InChI Key

GPJISNUJMQIKKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)CNC(C)C

Origin of Product

United States

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